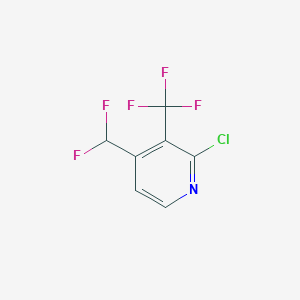

2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative characterized by a chloro group at position 2, a difluoromethyl group at position 4, and a trifluoromethyl group at position 2. This compound belongs to a class of pyridines widely studied for their applications in medicinal chemistry and agrochemicals due to the electronic and steric effects imparted by fluorine and chlorine substituents . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the difluoromethyl group may act as a hydrogen bond donor, influencing molecular interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of chloro, difluoromethyl, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloropyridine with difluoromethyl and trifluoromethyl reagents under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The difluoromethyl and trifluoromethyl groups can participate in addition reactions with other chemical species.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine serves as a valuable intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of compounds with enhanced biological activity due to the presence of fluorine atoms, which can modulate lipophilicity and bioavailability.

- Case Study : Research indicates that introducing difluoromethyl groups can significantly enhance the potency of certain drug candidates by improving their pharmacokinetic properties .

Agrochemicals

The compound is also important in the formulation of herbicides and pesticides. Its unique structure allows for the modification of existing agrochemical frameworks to improve efficacy and reduce environmental impact.

- Application Example : In a study focused on herbicidal activity, derivatives of this compound exhibited superior performance against specific weed species compared to non-fluorinated analogs .

Material Science

Fluorinated compounds are known for their stability and resistance to degradation, making them suitable for applications in material science, particularly in developing coatings and polymers with enhanced properties.

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Drug development, enhancing bioavailability |

| Agrochemicals | Herbicides, pesticides |

| Material Science | Coatings, polymers |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloro, difluoromethyl, and trifluoromethyl groups contribute to its reactivity and ability to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyridine derivatives (Table 1), with key differences in substituent positions and fluorine content:

Table 1. Structural and functional group comparisons of selected pyridine derivatives.

Physicochemical Properties

- 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) has a lower molecular weight (177.55 g/mol) compared to the target compound, likely resulting in reduced thermal stability .

- Synthetic Yields: Fluorinated pyridines often achieve moderate yields (67–81%) due to the challenges of selective fluorination . For example, 2-amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl) derivatives are synthesized in 77% yield .

Key Research Findings

Synthetic Challenges: Fluorination steps for difluoromethyl groups require specialized reagents (e.g., 2,2-difluoroethanol), as seen in the synthesis of aminocyclopentane carboxamides .

Structural-Activity Relationships (SAR) :

- Substitution at C3 (trifluoromethyl) and C4 (difluoromethyl) optimizes steric and electronic interactions in drug-receptor binding .

- Chlorine at C2 enhances electrophilic reactivity, facilitating nucleophilic aromatic substitution in further derivatization .

Market Availability : Derivatives like 2-Fluoro-3-Chloro-4-(trifluoromethyl)pyridine are commercially available, highlighting industrial interest in multi-halogenated pyridines .

Biological Activity

2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its pharmacological properties, including its interaction with biological targets.

The molecular formula of this compound is C7H3ClF5N. The presence of chlorine and trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF5N |

| Molecular Weight | 227.55 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl and difluoromethyl groups exhibit significant antimicrobial activity. A study demonstrated that related pyridine derivatives showed effective inhibition against various bacterial strains, suggesting a potential role for this compound in antibiotic development .

Anti-inflammatory Effects

The anti-inflammatory potential of fluorinated pyridine derivatives has been explored in various studies. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The inhibition of COX-1 and COX-2 is often measured using half-maximal inhibitory concentration (IC50) values, which provide insight into the effectiveness of these compounds as anti-inflammatory agents .

Table: IC50 Values for Related Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with inflammation and infection.

- Receptor Interaction : Its structure allows for potential interactions with various cellular receptors, influencing signaling pathways that regulate cellular responses.

- Membrane Disruption : The lipophilicity imparted by the fluorinated groups may facilitate membrane penetration, leading to altered cellular homeostasis.

Case Studies

- Antimicrobial Testing : In a study involving a series of pyridine derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could serve as a scaffold for developing new antibiotics .

- Inflammatory Models : In vivo models demonstrated that related compounds significantly reduced paw edema in formalin-induced inflammation tests, indicating their potential use in treating inflammatory conditions .

Properties

Molecular Formula |

C7H3ClF5N |

|---|---|

Molecular Weight |

231.55 g/mol |

IUPAC Name |

2-chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H3ClF5N/c8-5-4(7(11,12)13)3(6(9)10)1-2-14-5/h1-2,6H |

InChI Key |

XAQLUDPMVDAZAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.